Sligkv-NH2
Overview
Description
SLIGKV-NH2 is a protease-activated receptor 2 (PAR 2) agonist . It corresponds to the tethered ligand exposed by trypsin cleavage of PAR-2 . It is a potent mitogen for vascular smooth muscle cells and stimulates proliferation of growth-arrested cells .
Molecular Structure Analysis
This compound has a molecular weight of 614.78 and a formula of C28H54N8O7 . The peptide sequence is SLIGKV, with a modification of a C-terminal amide on Val-6 .Physical and Chemical Properties Analysis
This compound is soluble to 1 mg/ml in water . . It should be stored at -20°C .Scientific Research Applications
Effect on Cutaneous Vasodilatation and Sweating :
- SLIGKV-NH2 was used to study its effects on heat loss responses like cutaneous vasodilatation and sweating in older men during heat exposure and exercise. It was found that while this compound induced cutaneous vasodilatation at rest in non-heat-stressed conditions, it attenuated these responses during and following exercise-induced heat stress in older men (Fujii et al., 2019).
Role in Skin Barrier Recovery :
- Research on atopic dermatitis (AD) highlighted the role of PAR2 in epidermal permeability barrier homeostasis and epithelial inflammation. This compound was used as a PAR2 agonist in experiments demonstrating that lobaric acid, a PAR2 antagonist, could be a therapeutic agent for AD by blocking the effects of this compound (Joo et al., 2016).
Involvement in Bronchial Smooth Muscle Contraction :
- The activation of PAR2 by this compound in human bronchial smooth muscle cells suggested that this pathway might contribute to bronchoconstriction in airway diseases like asthma. The study showed that PAR2 agonists, including this compound, stimulated calcium mobilization and contraction of isolated human bronchi (Schmidlin et al., 2001).
Impact on Inflammatory Signaling :
- In a study related to seafood industry workers, it was observed that mixtures of this compound with bacterial lipopolysaccharide augmented inflammatory signaling. This has implications for understanding occupational health risks in the seafood industry (Bhagwat et al., 2016).
Effects on Human Proximal Tubule Cells :
- This compound was used to demonstrate proinflammatory and proliferative responses in human proximal tubule cells, suggesting a role for PAR2 in renal physiology and potentially in kidney diseases (Vesey et al., 2007).
Role in Human Hepatoma Cells :
- A study on human hepatoma cells (HepG2) showed that this compound increased the proliferation rate of these cells, implicating PAR2 activation in liver cancer pathology (Xie et al., 2012).
Mechanism of Action
Target of Action
Sligkv-NH2 is a potent agonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a G-protein-coupled receptor that exists in several cell types and is expressed in the respiratory and gastrointestinal tracts . The activation of PAR2 is closely correlated with inflammatory responses in various cells and tissues .
Mode of Action
The mode of action of this compound involves its interaction with PAR2. Endogenous activation of PAR2 by the protease trypsin exposes the tethered peptide SLIGKV, which activates several different G protein-mediated signaling pathways . This compound corresponds to this trypsin-exposed tethered ligand . It binds to the transmembrane bundle of PAR2, leading to the activation of intracellular signaling pathways associated with inflammation and cancer .
Biochemical Pathways
The activation of PAR2 by this compound affects several biochemical pathways. For instance, it has been reported that this compound can slightly enhance mucin secretion by human bronchial epithelial cells in vitro . Additionally, this compound can accelerate cell cycle progression and stimulate the growth of HepG2 cells .
Pharmacokinetics
It’s worth noting that the compound is soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The activation of PAR2 by this compound results in various molecular and cellular effects. For example, it can induce a weak but statistically significant increase in mucin secretion in human bronchial epithelial cells . It also stimulates the growth of HepG2 cells . In vivo, this compound triggers a concentration-dependent contractile response in the guinea-pig gallbladder .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect its efficacy, as evidenced by the concentration-dependent contractile response it triggers in the guinea-pig gallbladder . .
Biochemical Analysis
Biochemical Properties
Sligkv-NH2 plays a significant role in biochemical reactions, particularly as a PAR2 agonist . It interacts with various enzymes and proteins, including those involved in the protease-activated receptor pathway . The nature of these interactions is primarily agonistic, meaning this compound enhances the activity of these biomolecules .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to mildly enhance mucin secretion in human bronchial epithelial cells .
Molecular Mechanism
The mechanism of action of this compound is primarily through its role as a PAR2 agonist . It exerts its effects at the molecular level through binding interactions with biomolecules, activation of enzymes, and changes in gene expression .
Metabolic Pathways
This compound is involved in the protease-activated receptor pathway . It interacts with various enzymes and cofactors within this pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]hexanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8O7/c1-7-17(6)23(36-27(42)20(12-15(2)3)34-25(40)18(30)14-37)28(43)32-13-21(38)33-19(10-8-9-11-29)26(41)35-22(16(4)5)24(31)39/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,43)(H,33,38)(H,34,40)(H,35,41)(H,36,42)/t17-,18-,19-,20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWDUIVVWDUEED-WAUHAFJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H54N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440595 | |
Record name | SLIGKV-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190383-13-2 | |
Record name | SLIGKV-NH2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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